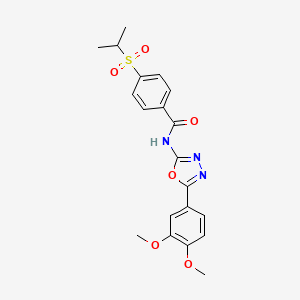

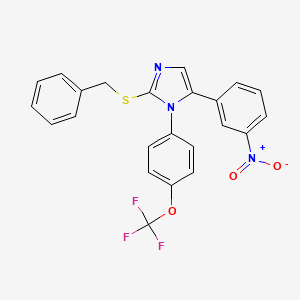

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide, also known as DPA-714, is a novel radioligand that has been developed for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is expressed in many cell types, including microglia, astrocytes, and endothelial cells. It is involved in various cellular processes, including the regulation of mitochondrial function, steroid hormone synthesis, and immune responses. In the brain, TSPO expression is upregulated in response to various pathological conditions, such as neuroinflammation and neurodegeneration. Therefore, TSPO imaging with DPA-714 can provide valuable information about the underlying pathophysiology of these conditions.

Scientific Research Applications

Anticancer Research

Anticancer Activity : A study synthesized and evaluated a series of compounds, including those related to the queried chemical, for their anticancer activities against various cancer cell lines like breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021).

Anti-proliferative Activities : Another research focused on the synthesis of N-Mannich bases derived from 1,3,4-oxadiazoles. These compounds displayed significant anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (L. H. Al-Wahaibi et al., 2021).

Antimicrobial Research

- Antibacterial Activity : Studies on the synthesis of 1,3,4-oxadiazole derivatives revealed their potent antibacterial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (H. Khalid et al., 2016).

Chemical Synthesis and Material Science

Polymer Synthesis : Research into the synthesis of aromatic polyamides containing 1,3,4-oxadiazole units explored their properties and applications. These polymers, with potential applications in materials science, showed good thermal stability and solubility in certain solvents, and could be used to create thin flexible films (I. Sava et al., 2003).

Photochemical Studies : The photochemistry of 1,3,4-oxadiazoles, which are chemically related to the queried compound, has been studied in the context of molecular rearrangements. These studies contribute to our understanding of the chemical properties and reactions that these compounds can undergo (O. Tsuge et al., 1977).

properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-8-5-13(6-9-15)18(24)21-20-23-22-19(29-20)14-7-10-16(27-3)17(11-14)28-4/h5-12H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZLKHPVQNIPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)

![Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B2654180.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2654181.png)

![N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2654182.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)